Propan-2-yl 2-{[(2,4-difluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
PROPAN-2-YL 2-[2-(2,4-DIFLUOROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a molecular formula of C20H21F2NO4S This compound is characterized by the presence of a benzothiophene core, which is a sulfur-containing heterocycle, and a difluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 2-[2-(2,4-DIFLUOROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized via a cyclization reaction involving a thiol and a suitable diene or alkyne precursor.
Introduction of the Difluorophenoxy Group: This step involves the nucleophilic substitution of a halogenated benzothiophene derivative with 2,4-difluorophenol under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with isopropanol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
PROPAN-2-YL 2-[2-(2,4-DIFLUOROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The difluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophenes depending on the nucleophile used.
Scientific Research Applications
PROPAN-2-YL 2-[2-(2,4-DIFLUOROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: The benzothiophene core makes it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: Its interactions with various biological targets are studied to understand its mechanism of action and potential as a drug lead.
Mechanism of Action
The mechanism of action of PROPAN-2-YL 2-[2-(2,4-DIFLUOROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The difluorophenoxy group can enhance binding affinity through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid
- 4,5-Difluoro-2-methylbenzoic acid
- 5-Chloro-2,4-difluorobenzoic acid
Uniqueness
PROPAN-2-YL 2-[2-(2,4-DIFLUOROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of a benzothiophene core and a difluorophenoxy group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development .
Properties
Molecular Formula |
C20H21F2NO4S |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
propan-2-yl 2-[[2-(2,4-difluorophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H21F2NO4S/c1-11(2)27-20(25)18-13-5-3-4-6-16(13)28-19(18)23-17(24)10-26-15-8-7-12(21)9-14(15)22/h7-9,11H,3-6,10H2,1-2H3,(H,23,24) |
InChI Key |
KPLNKHCWCISCOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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